molecular formula C15H15PS3 B14680930 Tris(2-methylthiophen-3-yl)phosphane CAS No. 30536-97-1

Tris(2-methylthiophen-3-yl)phosphane

Cat. No.: B14680930
CAS No.: 30536-97-1
M. Wt: 322.5 g/mol
InChI Key: FYYMFEWRMKTUAB-UHFFFAOYSA-N
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Description

Tris(2-methylthiophen-3-yl)phosphane is a specialized tertiary phosphine ligand designed for advanced research applications in homogeneous catalysis and materials science. Its molecular structure, featuring thiophene-based arms, classifies it as a tripodal ligand, analogous to well-established scaffolds like 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos) . This architecture allows it to coordinate to metal centers, potentially forming stable complexes that are highly valuable for studying catalytic mechanisms . Researchers can leverage this ligand to develop novel catalytic systems, potentially for reactions such as hydrogenation and hydroformylation, where similar tripodal phosphines have proven effective in providing model intermediates for catalytic cycles . The incorporation of thienyl groups, as seen in other tris(thienyl)phosphines , may impart distinct electronic properties and steric profiles to metal complexes, making this compound a promising building block for constructing metal-organic frameworks (MOFs) or functional materials with tailored electronic characteristics. As a close structural relative of other heterocyclic phosphines, its development is part of a growing interest in tunable ligands that offer unique opportunities in catalysis . This compound is provided For Research Use Only and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30536-97-1

Molecular Formula

C15H15PS3

Molecular Weight

322.5 g/mol

IUPAC Name

tris(2-methylthiophen-3-yl)phosphane

InChI

InChI=1S/C15H15PS3/c1-10-13(4-7-17-10)16(14-5-8-18-11(14)2)15-6-9-19-12(15)3/h4-9H,1-3H3

InChI Key

FYYMFEWRMKTUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)P(C2=C(SC=C2)C)C3=C(SC=C3)C

Origin of Product

United States

Research Context and Fundamental Aspects of Tris 2 Methylthiophen 3 Yl Phosphane

Significance within Organophosphorus Chemistry

Organophosphorus compounds, and tertiary phosphines in particular, represent one of the most versatile and widely utilized classes of ligands in coordination chemistry and homogeneous catalysis. dalalinstitute.com Their significance stems from the ability to systematically modify their electronic and steric characteristics by simply changing the three organic substituents (R groups) on the phosphorus atom. dalalinstitute.com This fine-tuning allows for precise control over the properties of the resulting metal complexes. libretexts.org

Tris(2-methylthiophen-3-yl)phosphane fits within this context as a "designer" ligand. Unlike simple trialkyl or triaryl phosphines, it incorporates heteroaromatic thiophene (B33073) rings. The inclusion of such moieties is a deliberate strategy to impart specific electronic features, primarily enhancing the electron-donating character of the phosphorus atom. The study of such specialized phosphines is crucial for developing new catalysts with improved performance for a variety of chemical transformations, including cross-coupling reactions, hydroformylation, and hydrogenation. The development of phosphine (B1218219) ligands with heteroaromatic groups continues to be a major driver in the field, inspired by the need for novel catalyst reactivity and selectivity. rsc.org

Structural Characteristics and Their Implications for Reactivity

The molecular architecture of this compound is central to its function. While specific crystallographic data for this exact compound is not publicly available, its structure and resulting reactivity can be understood from the well-established principles of tertiary phosphine chemistry.

Key Structural Features:

Molecular Geometry: The central phosphorus atom exhibits a trigonal pyramidal geometry, with the three 2-methylthiophen-3-yl groups and a lone pair of electrons occupying the vertices. dalalinstitute.com

Bond Angles: The C-P-C bond angles are expected to be intermediate between the tetrahedral angle (109.5°) and the 90° angles of pure p-orbitals, typical for triarylphosphines. These angles are influenced by the steric bulk of the substituents.

Conformation: The three thiophene rings are anticipated to adopt a propeller-like arrangement around the P-C bonds to minimize steric repulsion between them. This conformation is common in triarylphosphines. nih.gov

These structural attributes have direct consequences for the ligand's reactivity and its behavior in a metal's coordination sphere. The reactivity of a phosphine is primarily governed by the accessibility and nucleophilicity of its lone pair of electrons.

Implications for Reactivity:

Steric Hindrance: The three bulky 2-methylthiophen-3-yl groups create significant steric congestion around the phosphorus atom. This steric bulk is often quantified by the Tolman cone angle (θ), which for this ligand would be substantial. uleth.ca This large steric profile can be advantageous in catalysis by promoting the reductive elimination step and stabilizing coordinatively unsaturated metal species. anu.edu.au

Nucleophilicity: The electron-rich nature of the thiophene rings increases the electron density on the phosphorus atom, enhancing its nucleophilicity. However, the steric bulk can kinetically hinder the approach of electrophiles to the phosphorus lone pair. This interplay between electronics (enhancing reactivity) and sterics (hindering reactivity) is a key feature of the ligand's design.

Table 1: Expected Structural and Reactivity Characteristics

Feature Description Implication for Reactivity
Geometry at Phosphorus Trigonal Pyramidal Directs the lone pair for coordination to a metal center.
Substituent Arrangement Propeller-like conformation of three 2-methylthiophen-3-yl groups. Creates a defined and sterically hindered pocket around the metal center upon coordination.
Steric Profile High; expected large Tolman cone angle. Influences the number of ligands that can coordinate to a metal; can accelerate key catalytic steps. anu.edu.au

| Electronic Profile | Strong σ-donor due to electron-rich thiophene rings. | Enhances the electron density on a coordinated metal, influencing its catalytic activity. |

Role of Thiophene Moieties in Phosphane Ligand Design

The choice of thiophene as a substituent, as opposed to a more conventional phenyl or alkyl group, is a strategic decision in ligand design aimed at modulating both electronic and steric effects. nih.govuu.nl

Electronic Effects : Thiophene is an electron-rich aromatic heterocycle. When attached to phosphorus, the ring acts as a strong electron-donating group. This increases the electron density on the phosphorus lone pair, making the phosphane a more potent σ-donor ligand compared to analogues like triphenylphosphine. Enhanced σ-donation can stabilize higher oxidation states of a metal center and influence the rates of key steps in a catalytic cycle, such as oxidative addition. anu.edu.au Furthermore, phosphines can act as π-acceptors by accepting electron density from the metal into the σ* antibonding orbitals of the P-C bonds. uleth.ca The electronic nature of the thiophene rings directly modulates the energy of these orbitals and thus the π-acidity of the ligand. Studies on related N-heterocyclic phosphines have shown that connectivity at the 3-position of the ring can lead to particularly effective electron-donating properties. acs.org

Steric Effects : The planar, five-membered thiophene ring has a distinct size and shape. The presence of a methyl group at the 2-position, adjacent to the point of attachment to phosphorus (the 3-position), further increases the steric bulk. This substitution pattern helps to create a well-defined, sterically demanding environment when the phosphine is coordinated to a metal. This bulk is often essential for achieving high selectivity in catalytic reactions by controlling the approach of substrates to the active site. manchester.ac.uk

Table 2: Comparison of Phosphine Ligand Properties

Ligand Key Feature Primary Electronic Effect Primary Steric Effect
Triphenylphosphine Phenyl groups Moderately electron-donating Moderate
Tri(tert-butyl)phosphine tert-Butyl groups Strongly electron-donating (alkyl) Very High

| This compound | 2-methylthiophen-3-yl groups | Strongly electron-donating (heteroaryl) | High |

Synthetic Pathways and Methodological Advancements for Tris 2 Methylthiophen 3 Yl Phosphane

Direct Phosphination Methodologies

The most straightforward approach to synthesizing triarylphosphines, including Tris(2-methylthiophen-3-yl)phosphane, is through direct phosphination. This method typically involves the formation of an organometallic reagent from an aryl halide or through the deprotonation of an acidic C-H bond, followed by reaction with a phosphorus electrophile, most commonly phosphorus trichloride (B1173362) (PCl₃).

For this compound, the synthesis would logically proceed via the lithiation of 2-methylthiophene (B1210033). The C-H bond at the 3-position of the thiophene (B33073) ring is sufficiently acidic to be deprotonated by a strong organolithium base, such as n-butyllithium (n-BuLi). This reaction generates the key intermediate, 2-methyl-3-lithiothiophene. Subsequent treatment of this intermediate with a stoichiometric amount (one-third of an equivalent) of phosphorus trichloride results in the sequential displacement of the chloride atoms, forming the three necessary C-P bonds and yielding the target phosphine (B1218219).

The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the organolithium species and prevent side reactions.

Table 1: Representative Conditions for Direct Phosphination

StepReagentsSolventTypical Temperature
1. Lithiation2-Methylthiophene, n-ButyllithiumAnhydrous THF or Diethyl Ether-78 °C to 0 °C
2. Phosphination2-Methyl-3-lithiothiophene, PCl₃ (0.33 eq.)Anhydrous THF or Diethyl Ether-78 °C to room temperature

Staudinger Reaction Approaches

The Staudinger reaction, discovered by Hermann Staudinger, is a chemical reaction in which an organic azide (B81097) reacts with a tertiary phosphine to form an iminophosphorane (also known as an aza-ylide). This intermediate can then be hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide, a transformation known as the Staudinger reduction.

The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, followed by the elimination of nitrogen gas (N₂) through a four-membered ring transition state to yield the iminophosphorane.

It is crucial to note that the Staudinger reaction is a method for the conversion of azides to amines using a phosphine; it is not a method for the synthesis of triarylphosphines themselves by forming carbon-phosphorus bonds. Therefore, this reaction is not a viable pathway for the synthesis of the target compound, this compound, from thiophene-based precursors. Its inclusion in synthetic discussions for phosphines is typically in the context of subsequent reactions of the phosphine, not its formation.

Reductive Phosphination Techniques

Reductive phosphination offers an alternative route to triarylphosphines, often proceeding via a phosphine oxide or phosphonate (B1237965) intermediate which is subsequently reduced. This multi-step approach typically involves the formation of a C-P bond using a pentavalent phosphorus reagent, followed by a deoxygenation step to yield the desired trivalent phosphine.

A common strategy involves the metal-catalyzed cross-coupling of an aryl halide with a source of phosphorus such as a diarylphosphine oxide or a dialkyl phosphite. For the synthesis of this compound, one could envision a nickel- or copper-catalyzed coupling of 3-bromo-2-methylthiophene (B1266441) with diethyl phosphite. This would form diethyl (2-methylthiophen-3-yl)phosphonate. A subsequent Grignard reaction with two equivalents of (2-methylthiophen-3-yl)magnesium bromide would displace the ethoxy groups to form Tris(2-methylthiophen-3-yl)phosphine oxide.

The final and critical step is the reduction of the phosphine oxide. A variety of reducing agents are effective for this transformation, with trichlorosilane (B8805176) (HSiCl₃) being one of the most common and efficient reagents for this purpose. This reduction step is typically high-yielding and proceeds with retention of configuration at the phosphorus center.

Table 2: Example of a Reductive Phosphination Pathway

StepReactantsCatalyst/ReagentIntermediate/Product
1. C-P Coupling3-Bromo-2-methylthiophene, Diethyl PhosphiteNiCl₂(dppp) or CuIDiethyl (2-methylthiophen-3-yl)phosphonate
2. ArylationPhosphonate Intermediate, (2-Methylthiophen-3-yl)magnesium bromide (2 eq.)-Tris(2-methylthiophen-3-yl)phosphine oxide
3. ReductionTris(2-methylthiophen-3-yl)phosphine oxideTrichlorosilane (HSiCl₃)This compound

Other Synthetic Strategies for Thiophene-Substituted Phosphanes

Beyond the functionalization of thiophene rings, the direct formation of the crucial P-C bond is the key step in synthesizing this compound. The most common and direct methods for creating triarylphosphines involve the reaction of a phosphorus electrophile with an aryl organometallic nucleophile. nih.govsimply.science

A primary route involves the use of phosphorus trichloride (PCl₃) as the phosphorus source. simply.sciencewikipedia.org The synthesis would require the prior formation of a 2-methylthiophen-3-yl organometallic reagent. This can be achieved through two principal methods:

Lithium-Halogen Exchange: This method starts with a halogenated thiophene, such as 3-bromo-2-methylthiophene. Reaction with a strong organolithium base, typically at low temperatures (-78 °C), results in the exchange of the halogen atom for a lithium atom, generating 2-methylthiophen-3-yllithium. For the lithiation of 3-bromothiophene, tert-butyllithium (B1211817) (t-BuLi) is often considered a highly effective reagent. researchgate.net The resulting organolithium species is a potent nucleophile that can readily react with an electrophile like PCl₃. Stoichiometrically, three equivalents of the thienyllithium reagent would be required to react with one equivalent of phosphorus trichloride to form the desired trisubstituted phosphane. testbook.com

Grignard Reagent Formation: An alternative to the organolithium route is the formation of a Grignard reagent. This involves reacting a 3-halo-2-methylthiophene (e.g., the chloro or bromo derivative) with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This produces the corresponding 2-methylthiophen-3-ylmagnesium halide. This Grignard reagent can then be used as the nucleophile in a reaction with phosphorus trichloride. simply.science While perhaps less reactive than their organolithium counterparts, Grignard reagents are highly effective for the synthesis of many organophosphorus compounds. simply.science

Both of these pathways culminate in the nucleophilic attack of the organometallic thiophene derivative on the phosphorus center of PCl₃, displacing the chloride ions to form the three P-C bonds of this compound. Careful control of stoichiometry and reaction conditions is crucial to ensure complete substitution and maximize the yield of the desired product.

Table 2: Overview of Direct Synthetic Strategies for Thiophene-Substituted Phosphanes

StrategyStarting MaterialsKey ReagentsIntermediate SpeciesProduct Formation
Lithium-Halogen Exchange 3-Halo-2-methylthiophene (e.g., bromo derivative)n-Butyllithium or tert-Butyllithium, PCl₃2-Methylthiophen-3-yllithium3 eq. of thienyllithium react with 1 eq. of PCl₃ to form the trisubstituted phosphane. testbook.com
Grignard Reagent Formation 3-Halo-2-methylthiophene (e.g., chloro/bromo)Magnesium (Mg), PCl₃2-Methylthiophen-3-ylmagnesium halide3 eq. of the Grignard reagent react with 1 eq. of PCl₃ to form the target phosphane. simply.science

Reactivity and Transformation Mechanisms of Tris 2 Methylthiophen 3 Yl Phosphane

Nucleophilic Characteristics of the Phosphorus Center

The phosphorus atom in Tris(2-methylthiophen-3-yl)phosphane possesses a lone pair of electrons, making it a nucleophilic center. Tertiary phosphines, in general, are known to act as Lewis bases, reacting with a variety of electrophiles. The nucleophilicity of the phosphorus center in this specific compound is influenced by the electronic properties of the three 2-methylthiophen-3-yl substituents. The thiophene (B33073) ring is an electron-rich aromatic system, which can influence the electron density at the phosphorus atom through inductive and resonance effects. It is anticipated that this compound would readily participate in reactions typical of nucleophilic phosphines, such as the formation of phosphonium (B103445) salts.

Oxidation Reactions Leading to Phosphine (B1218219) Oxides

Tertiary phosphines are susceptible to oxidation, readily forming the corresponding phosphine oxides. This transformation involves the formation of a stable phosphorus-oxygen double bond. Common oxidizing agents such as hydrogen peroxide, or even atmospheric oxygen, can facilitate this conversion. For this compound, the expected reaction product would be Tris(2-methylthiophen-3-yl)phosphine oxide. The general mechanism for this oxidation is the nucleophilic attack of the phosphorus atom on the oxidizing agent. The rate and efficiency of this reaction would depend on the specific oxidant used and the reaction conditions.

Table 1: Anticipated Oxidation Reaction

Reactant Oxidizing Agent Expected Product

Reactions with Alkyl Halides for Substituted Phosphane Derivatives

The nucleophilic phosphorus center of this compound is expected to react with alkyl halides in a classic quaternization reaction to yield phosphonium salts. This is a bimolecular nucleophilic substitution (S_N2) reaction where the phosphine acts as the nucleophile, displacing the halide from the alkyl group. The resulting products are quaternary phosphonium salts, which are ionic compounds with a wide range of applications in organic synthesis, for instance as phase-transfer catalysts or as precursors to Wittig reagents.

Table 2: Expected Reaction with Alkyl Halides

Phosphine Alkyl Halide (R-X) Expected Product

Cyclometalation Processes Involving the Thiophene Groups with Metal Centers

Arylphosphines are well-known ligands in coordination chemistry and can undergo cyclometalation reactions with transition metal centers. In the case of this compound, the thiophene rings provide potential sites for intramolecular C-H bond activation, leading to the formation of a metallacycle. This process, often facilitated by a base, involves the coordination of the phosphorus atom to the metal center, followed by the activation of a nearby C-H bond on one of the thiophene rings. The methyl group at the 2-position or the hydrogen at the 4-position of the thiophene ring are potential sites for such activation. These cyclometalated complexes are of significant interest due to their catalytic activities and unique photophysical properties.

Carbon-Hydrogen, Carbon-Phosphorus, and Carbon-Sulfur Bond Activation in Metal Complexes

The coordination of this compound to a transition metal center can facilitate the activation of various bonds within the ligand structure.

Carbon-Hydrogen (C-H) Bond Activation: As mentioned in the context of cyclometalation, the C-H bonds of the thiophene rings can be activated by the metal center. This is a key step in many catalytic C-H functionalization reactions.

Carbon-Phosphorus (C-P) Bond Activation: While generally stable, the C-P bond in phosphine ligands can be cleaved by reactive metal centers under certain conditions. This can lead to ligand degradation or rearrangement, and is an area of active research in organometallic chemistry.

Carbon-Sulfur (C-S) Bond Activation: The thiophene rings contain C-S bonds, which are known to be susceptible to cleavage by certain transition metal complexes. This reaction is particularly relevant to hydrodesulfurization (HDS) processes in the petroleum industry. The coordination of the phosphine could potentially modulate the reactivity of a metal center towards the C-S bonds of the thiophene moieties, either through electronic effects or by holding the thiophene ring in proximity to the metal.

Further experimental investigation is required to fully elucidate the specific pathways and mechanisms of these bond activation processes for metal complexes of this compound.

Catalytic Applications and Mechanistic Studies Utilizing Tris 2 Methylthiophen 3 Yl Phosphane

Applications in Cross-Coupling Reactions

Palladium-Catalyzed Processes (e.g., Suzuki-Miyaura, Direct Arylation)

No information available.

Nickel-Catalyzed Reactions (e.g., Kumada Coupling)

No information available.

Role of the Phosphane in Influencing Catalytic Activity, Selectivity, and Stability

No information available.

Mechanistic Investigations of Catalytic Cycles through Intermediates and Transition States

No information available.

Emerging Catalytic Transformations and Process Optimization (e.g., Hydrophosphination, Hydrogenation)

No information available.

Theoretical and Computational Approaches in Understanding Tris 2 Methylthiophen 3 Yl Phosphane

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for predicting the electronic structure and reactivity of organophosphorus compounds. This method is particularly effective for systems like Tris(2-methylthiophen-3-yl)phosphane due to its balance of accuracy and computational efficiency. DFT calculations can elucidate the distribution of electron density within the molecule, revealing key information about its bonding and potential for interaction with other chemical species.

By employing functionals such as B3LYP, theoretical investigations can determine various molecular properties. nih.govnih.gov The electronic properties of thiophene-based materials can be significantly influenced by chemical modifications, such as the substitution on the thiophene (B33073) rings. nih.gov DFT allows for the prediction of reactivity descriptors that help in understanding the chemical behavior of the molecule.

One of the key applications of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the lone pair of electrons on the phosphorus atom is expected to be a prominent nucleophilic site, while the sulfur atoms in the thiophene rings also contribute to the electronic landscape.

Illustrative Reactivity Descriptors from DFT Calculations:

DescriptorHypothetical Value RangeSignificance
Ionization Potential (IP)5.0 - 6.5 eVEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (EA)0.5 - 2.0 eVEnergy released upon adding an electron; indicates susceptibility to reduction.
Chemical Hardness (η)2.0 - 3.0 eVResistance to change in electron distribution; related to stability.
Electronegativity (χ)2.75 - 4.25 eVTendency to attract electrons.
Electrophilicity Index (ω)1.5 - 3.0 eVA measure of the electrophilic character of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations for a molecule like this compound.

Molecular Orbital Analysis (HOMO/LUMO) and Energy Landscape Modeling

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in predicting a molecule's reactivity and electronic properties. nih.gov

For this compound, the HOMO is anticipated to be localized primarily on the phosphorus atom's lone pair, with contributions from the π-systems of the thiophene rings. This localization makes the phosphorus atom a likely site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the thiophene rings, indicating that these are the probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity and lower stability. nih.gov Computational modeling can precisely calculate this gap, providing insights into the electronic transitions and potential applications in materials science, such as in organic electronics.

Typical FMO Analysis Data:

ParameterDescriptionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalA higher EHOMO indicates a better electron donor.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalA lower ELUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap suggests higher polarizability and chemical reactivity. nih.gov

Computational Studies of Conformational Preferences and Pyramidal Character

The three-dimensional structure of this compound is not static. The thiophene rings can rotate around the phosphorus-carbon bonds, leading to various possible conformations. Computational studies are invaluable for exploring these conformational preferences and determining the most stable geometries. By calculating the potential energy surface as a function of the torsional angles, researchers can identify the global and local energy minima, which correspond to the most likely conformations of the molecule in its ground state.

Furthermore, the geometry around the phosphorus atom is of significant interest. Phosphanes exhibit a pyramidal geometry, and the degree of this pyramidal character can influence their reactivity and coordination properties. Computational methods can precisely calculate bond angles and the sum of the angles around the phosphorus atom. This information is crucial for understanding the steric and electronic effects of the 2-methylthiophen-3-yl substituents on the phosphorus center. The conformational flexibility of such molecules can be modulated by a variety of forces, which can be accurately predicted through computational modeling. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

For instance, in catalysis, where phosphane ligands are commonly used, computational modeling can help to understand the coordination of the phosphane to a metal center, the activation of substrates, and the catalytic cycle. DFT calculations can be used to investigate the energetics of different proposed mechanisms, allowing researchers to determine the most plausible reaction pathway. nih.gov This predictive capability is instrumental in the rational design of new catalysts and the optimization of reaction conditions.

Relativistic Calculations and Spin-Orbit Coupling Effects in Related Complexes

When this compound is used as a ligand in complexes with heavy metals, relativistic effects can become significant and must be considered in computational studies. For heavy elements, the electrons move at speeds that are a considerable fraction of the speed of light, leading to relativistic effects that can alter the electronic structure and properties of the complex.

Scalar relativistic effects and spin-orbit coupling are two important relativistic phenomena. arxiv.org Spin-orbit coupling, in particular, can have a profound impact on the photophysical properties of metal complexes, as it facilitates intersystem crossing between different spin states. arxiv.orgrsc.org This is crucial for understanding phenomena such as phosphorescence. arxiv.org

Computational methods that incorporate relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), are necessary to accurately model the properties of heavy metal complexes. scispace.comvu.nl These calculations can predict spectroscopic properties and provide insights into the nature of the metal-ligand bonding, which are essential for the design of new materials with specific optical and electronic properties.

Advanced Spectroscopic and Structural Characterization Methodologies for Tris 2 Methylthiophen 3 Yl Phosphane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

This section would present the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei in the molecule. The ¹H NMR data would detail the signals for the methyl and thiophene (B33073) ring protons. The ¹³C NMR would provide information on each unique carbon environment, including the methyl, thiophene ring, and phosphorus-coupled carbons. The ³¹P NMR spectrum would show a characteristic signal for the phosphorus atom, with a chemical shift indicative of a trivalent phosphine (B1218219).

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

For a solid-state structural analysis, this section would provide crystallographic data obtained from single-crystal X-ray diffraction. This would include details about the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and key bond lengths and angles, particularly the C-P-C bond angles and the orientation of the three 2-methylthiophen-3-yl groups around the central phosphorus atom.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF-MS)

This part of the article would discuss the mass-to-charge ratio (m/z) of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight of the compound. It would also describe the fragmentation pattern, identifying key fragments that help to confirm the structure, such as the loss of one or more methylthiophene groups.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy data would be presented here, listing the frequencies (in cm⁻¹) of characteristic vibrational modes. This would include C-H stretching and bending frequencies for the methyl and aromatic groups, C=C and C-S stretching vibrations of the thiophene rings, and potentially the P-C vibrational modes.

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

This section would report the compound's electronic absorption properties, detailing the wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε). The discussion would focus on the electronic transitions, likely π→π* transitions within the thiophene rings.

X-ray Photoelectron Spectroscopy (XPS) and Other Surface Analysis Methods

XPS data would provide information on the elemental composition and chemical states of the atoms near the surface of the material. This section would report the binding energies of the core level electrons for phosphorus (P 2p), sulfur (S 2p), carbon (C 1s), which can give insights into the electronic environment of these atoms.

Elemental Analysis

Finally, this section would present the results of elemental analysis, showing the experimentally determined percentage composition of carbon, hydrogen, phosphorus, and sulfur. These values would be compared to the calculated theoretical percentages to confirm the empirical formula of Tris(2-methylthiophen-3-yl)phosphane.

Without access to primary research data for this compound, the creation of a scientifically accurate article with the requested detailed findings is not feasible.

Future Perspectives and Advanced Research Frontiers of Tris 2 Methylthiophen 3 Yl Phosphane

Development in Organic Synthesis Methodologies

Key areas for development include:

Direct C-H Functionalization: Exploring catalytic methods for the direct phosphinylation of C-H bonds on the 2-methylthiophene (B1210033) precursor would represent a significant leap in synthetic efficiency, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: The adoption of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and safer production on a larger scale.

Phosphorus Source Innovation: Investigating alternative, less hazardous phosphorus sources than elemental phosphorus or PCl₃ is an ongoing goal in green chemistry that could be applied to the synthesis of this and related phosphines. researchgate.net

A comparative overview of potential synthetic strategies is presented below.

Method Phosphorus Source Thiophene (B33073) Precursor Advantages Challenges
Organometallic RoutePCl₃3-bromo-2-methylthiophene (B1266441)Well-established, versatileRequires cryogenic temperatures, moisture-sensitive reagents
Radical AdditionPhosphine (B1218219) (PH₃)Vinyl SulfidesHigh atom economyControl of regioselectivity, handling of toxic PH₃ gas
Catalytic C-H/P-H CouplingDiphosphines2-methylthiopheneHigh efficiency, reduced wasteCatalyst development, substrate scope limitations

Innovations in Material Science Applications (e.g., Organic Semiconductors, Conducting Polymers)

The thiophene moiety is a cornerstone of modern organic electronics due to its role in forming π-conjugated systems. Oligo- and polythiophenes are renowned for their semiconducting properties, finding use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaics. The integration of the Tris(2-methylthiophen-3-yl)phosphane unit into such materials opens new avenues for innovation.

Future research is expected to explore:

Phosphorus-Doped Polymers: The phosphane center can be oxidized to a phosphine oxide, which could alter the electronic properties of a polymer backbone, potentially serving as a p-type dopant or modifying charge transport characteristics. The Lewis basicity of the phosphorus atom could also be exploited in sensing applications. researchgate.net

Coordination Polymers: Using the phosphane as a node to coordinate with metal ions can lead to the formation of novel coordination polymers. These materials could exhibit unique optoelectronic, magnetic, or porous properties depending on the choice of metal and the resulting geometry.

Organic Semiconductors: The compound itself, or derivatives, could be investigated as a small molecule organic semiconductor. The thiophene rings provide pathways for charge transport, while the phosphorus center and methyl groups influence molecular packing and film morphology, which are critical for device performance. mdpi.com

Material Class Potential Role of this compound Key Properties to Investigate
Organic SemiconductorsActive layer component, p-type dopantCharge carrier mobility, energy levels (HOMO/LUMO), film morphology
Conducting PolymersMonomer for electropolymerization, additiveElectrical conductivity, optical transparency, electrochemical stability
Organic Light-Emitting Diodes (OLEDs)Host material, charge transport layerPhotoluminescence quantum yield, thermal stability, band gap

Rational Design of Next-Generation Ligands for Enhanced Catalysis

Phosphine ligands are fundamental to homogeneous catalysis, where their steric and electronic properties can be tuned to control the activity and selectivity of a metal catalyst. nih.gov The rational design of ligands based on the this compound scaffold is a key frontier for developing next-generation catalysts.

The unique features of this ligand include:

Electronic Properties: The thiophene ring is more electron-rich than a phenyl ring, which can influence the electron-donating ability of the phosphine. This can be further modulated by the position of substitution on the ring.

Steric Hindrance: The methyl groups in the 2-position provide significant steric bulk near the phosphorus center, which can be advantageous in promoting reductive elimination steps in catalytic cycles and creating a specific coordination environment around the metal.

Hemilability: The sulfur atoms of the thiophene rings could potentially engage in weak, reversible coordination to a metal center, a property known as hemilability. This can help stabilize catalytic intermediates while allowing for substrate binding. researchgate.net

Future design strategies may involve modifying the thiophene ring with different substituents to fine-tune these properties for specific catalytic transformations, such as cross-coupling reactions, hydrogenation, or hydroformylation. psu.edu

Structural Modification Predicted Effect on Catalysis Target Reactions
Varying alkyl groups at the 2-positionModulate steric bulk (cone angle)Selective cross-coupling, polymerization
Adding electron-withdrawing/donating groups to the thiophene ringTune electronic properties (Tolman electronic parameter)C-H activation, CO₂ reduction
Introducing chiral elementsInduce asymmetry around the metal centerAsymmetric hydrogenation, allylic substitution

Exploration of Novel Coordination Architectures

The coordination chemistry of this compound with various transition metals is a rich area for exploration. While simple P-coordination to a single metal center is expected, the presence of multiple thiophene units allows for more complex and novel coordination architectures.

Potential research directions include:

Multimetallic Complexes: The ligand could bridge multiple metal centers, either through the phosphorus atom or potentially involving the π-system of the thiophene rings, leading to clusters or multinuclear catalysts.

Pincer-Type Ligands: Derivatization of the thiophene rings could lead to the creation of tridentate "pincer" ligands, where the phosphorus and two other donor atoms bind to a metal in a meridional fashion, conferring high stability to the resulting complexes.

Unusual Coordination Geometries: The specific steric profile of the ligand could stabilize metals in unusual coordination numbers or geometries, potentially unlocking new reactivity. nih.gov The characterization of these new complexes using techniques like single-crystal X-ray diffraction will be crucial. mdpi.comresearchgate.net

Integration with Supramolecular Chemistry and Advanced Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The thiophene units in this compound are capable of engaging in π-π stacking, a key interaction for building larger, ordered structures. mdpi.com

Future frontiers in this area include:

Self-Assembled Monolayers (SAMs): The ligand could be used to form SAMs on metal surfaces (e.g., gold), with the phosphorus atom or sulfur atoms acting as anchors. Such functionalized surfaces could be used in molecular electronics or as heterogeneous catalysts.

Host-Guest Chemistry: The ligand could be incorporated into larger host molecules, such as cyclodextrins or calixarenes, to create assemblies where the phosphine is presented in a well-defined cavity, potentially leading to shape-selective catalysis.

Metal-Organic Frameworks (MOFs): Functionalizing the ligand with carboxylic acid or other linking groups would allow for its incorporation as a building block in the synthesis of MOFs. The accessible phosphorus sites within the porous framework could be used for post-synthetic modification or catalysis.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for significant advancements across multiple fields of chemistry and material science.

Q & A

Q. What are the optimal synthetic routes for Tris(2-methylthiophen-3-yl)phosphane, and how can yield be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous tris-arylphosphanes, Grignard reagents (e.g., 2-methylthiophen-3-yl magnesium bromide) reacting with phosphorus trichloride (PCl₃) under inert conditions are common . Purification via column chromatography or recrystallization (e.g., using CHCl₃/hexane mixtures) is critical to isolate the product. Yield optimization requires strict temperature control (−78°C to room temperature) and stoichiometric excess of the Grignard reagent (3:1 molar ratio to PCl₃). For air-sensitive intermediates, Schlenk-line techniques are essential to prevent oxidation .

Synthetic Route Yield Key Parameters
Grignard + PCl₃~30-40%Low temp, inert gas
Cross-coupling~20-30%Catalytic Pd, ligand-free

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ³¹P NMR : A singlet near δ −5 to −20 ppm confirms the absence of oxidized species (e.g., phosphine oxides at δ +20–+30 ppm) .
  • ¹H/¹³C NMR : Methyl groups on thiophene rings appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • IR Spectroscopy : P–C stretching vibrations (650–750 cm⁻¹) and thiophene ring modes (1450–1600 cm⁻¹) validate structural integrity .
  • Elemental Analysis : Match calculated vs. observed C, H, S, and P percentages to confirm purity (>98%).

Advanced Research Questions

Q. How can steric and electronic properties of this compound be quantified for ligand design in catalysis?

Methodological Answer:

  • Steric Analysis : Calculate the Tolman Cone Angle (TCA) using X-ray crystallography. For example, in tris(naphthalen-1-yl)phosphane, TCA = 203° was derived from P–C bond lengths (1.837 Å) and C–P–C angles (102.43°) . Computational tools (e.g., DFT) can model substituent effects on steric bulk.
  • Electronic Analysis : IR spectroscopy of metal-carbonyl complexes (e.g., [Rh(CO)₂(P)]) measures ν(CO) stretching frequencies. Lower frequencies indicate stronger π-accepting ability .
Parameter Value Technique
Tolman Cone Angle~190–210°X-ray/DFT
ν(CO) (Rh complex)1950–2050 cm⁻¹IR

Q. How does this compound enhance catalytic activity in transition-metal complexes?

Methodological Answer: This ligand’s electron-rich thiophene rings and moderate steric bulk improve metal center accessibility in cross-coupling and hydroformylation reactions. For example:

  • Hydroformylation : Rhodium complexes with bulky phosphanes increase regioselectivity for linear aldehydes (up to 95:5 l:b ratio) due to reduced dimerization .
  • Suzuki-Miyaura Coupling : Electron-donating substituents stabilize Pd(0) intermediates, accelerating oxidative addition steps. Kinetic studies (e.g., Eyring plots) quantify activation barriers .

Q. How can contradictions in reported reactivity data for phosphane ligands be resolved?

Methodological Answer: Discrepancies often arise from differences in:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) alter reaction kinetics.
  • Metal-Ligand Ratios : Stoichiometric excess of ligand can suppress undesired side reactions (e.g., β-hydride elimination).
  • Characterization Methods : Compare multiple techniques (e.g., X-ray, NMR, ICP-MS) to confirm metal complex composition. For example, conflicting TCA values may reflect crystallographic disorder vs. idealized computational models .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

Methodological Answer:

  • Storage : Under argon/nitrogen at −20°C to prevent oxidation. Use septum-sealed vials .
  • Handling : Perform reactions in gloveboxes or Schlenk lines. Monitor for phosphine gas release (GC-MS headspace analysis) .
  • Decontamination : Quench residues with iodine/THF solutions to oxidize residual phosphane to non-toxic phosphine oxide .

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